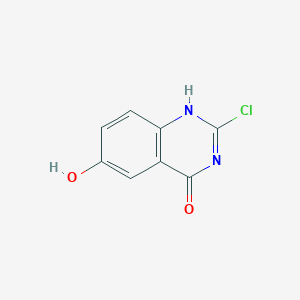
2-chloro-6-hydroxy-1H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-6-hydroxy-1H-quinazolin-4-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that have been extensively studied for their pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities .
準備方法
The synthesis of 2-chloro-6-hydroxy-1H-quinazolin-4-one typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method includes the cyclization of anthranilic acid with chloroform and potassium hydroxide under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
2-chloro-6-hydroxy-1H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can convert the compound into different hydroquinazoline derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents like alkyl or aryl groups.
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various alkyl or aryl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Industry: It is used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 2-chloro-6-hydroxy-1H-quinazolin-4-one involves its interaction with specific molecular targets within cells. It can inhibit the activity of certain enzymes, leading to the disruption of essential cellular processes. For instance, its anticancer activity is attributed to its ability to inhibit the proliferation of cancer cells by interfering with DNA synthesis and repair mechanisms .
類似化合物との比較
2-chloro-6-hydroxy-1H-quinazolin-4-one is unique compared to other quinazolinone derivatives due to its specific substituents, which confer distinct biological activities. Similar compounds include:
2-chloro-4-hydroxyquinazoline: Known for its antimicrobial properties.
6-hydroxyquinazolin-4-one: Exhibits anti-inflammatory and analgesic activities.
2,3-dihydroquinazolin-4-one: Studied for its anticonvulsant and sedative effects.
These compounds share a common quinazolinone scaffold but differ in their substituents, leading to variations in their pharmacological profiles.
特性
IUPAC Name |
2-chloro-6-hydroxy-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-8-10-6-2-1-4(12)3-5(6)7(13)11-8/h1-3,12H,(H,10,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLRMJSHSQGSFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)N=C(N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1O)C(=O)N=C(N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














